纳拉西钠

描述

Narasin sodium is a polyether ionophore antibiotic derived from the fermentation of the bacterium Streptomyces aureofaciens. It is primarily used as a coccidiostat and antibacterial agent in veterinary medicine. Narasin sodium is effective against Gram-positive bacteria and certain protozoa, making it a valuable tool in the prevention and treatment of coccidiosis in poultry and other livestock .

科学研究应用

Narasin sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying ionophore antibiotics and their interactions with metal ions.

Biology: Investigated for its effects on microbial populations and its potential as an antimicrobial agent.

Medicine: Explored for its potential use in treating infections caused by Gram-positive bacteria and protozoa.

Industry: Utilized in the livestock industry to prevent and treat coccidiosis, thereby improving animal health and productivity

作用机制

Target of Action

Narasin sodium is an ionophore antibiotic that primarily targets Gram-positive bacteria and coccidia , a group of parasitic protozoans . It is particularly effective against Enterococcus faecium and Enterococcus faecalis .

Mode of Action

Narasin sodium operates by forming lipid-soluble complexes with monovalent cations such as sodium (Na+), potassium (K+), and hydrogen (H+) ions . These complexes are then transported across the bacterial cell membrane, disrupting the essential ion gradients within the cell . This disruption leads to an increase in the intracellular concentration of H+ ions, activating the H+ ATPase pump to expel the excess H+ ions . The energy resources of the cell are depleted in this process, reducing its fermentative functions and cell division .

Biochemical Pathways

The primary biochemical pathway affected by narasin sodium is the NF-κB signaling pathway . Narasin sodium has been shown to inhibit this pathway by blocking the phosphorylation of IκBα . This inhibition can stimulate tumor necrosis factor-related apoptosis-induced ligand (TRAIL)-mediated apoptosis in certain cells .

Pharmacokinetics

While conventional pharmacokinetic studies on narasin sodium are limited, it is known that the compound is rapidly metabolized in the liver and eliminated in the feces within a few days . The principal effect of narasin is on the microflora of the intestinal tract, including coccidia .

Result of Action

The action of narasin sodium results in a number of molecular and cellular effects. Its antibacterial properties lead to the disruption of Gram-positive bacterial cells, while its coccidiostatic properties inhibit the growth and reproduction of coccidia . In swine, narasin sodium administration results in improved nitrogen digestibility, which decreases fecal nitrogen and increases the relative concentrations of propionic acid in the large intestine .

Action Environment

The efficacy and stability of narasin sodium can be influenced by various environmental factors. For instance, cross-contamination of non-target feedingstuffs by narasin sodium can occur, potentially affecting its action . Furthermore, the compound’s effectiveness can be influenced by the specific microflora present in the intestinal tract of the animal .

生化分析

Biochemical Properties

Narasin sodium inhibits NF-κB signaling and induces tumor cells apoptosis . NF-κB is a transcription factor that plays a vital role in various cellular processes such as neuronal and embryonic development, cell proliferation, apoptosis, and immune responses to infection and inflammation .

Cellular Effects

Narasin sodium has been shown to be active against osteosarcoma cells at the same concentrations that are less toxic to normal cells . This effect is achieved by growth inhibition and apoptosis induction, which is mediated by oxidative stress and damage, and mitochondrial dysfunction .

Molecular Mechanism

It is known that Narasin sodium inhibits NF-κB signaling via inhibition of IκBα phosphorylation .

Dosage Effects in Animal Models

In animal models, Narasin sodium has been shown to improve average daily gain (ADG), feed efficiency (G:F), and carcass yield when fed continuously for longer than 65 days .

准备方法

Synthetic Routes and Reaction Conditions: Narasin sodium is synthesized through the fermentation of Streptomyces aureofaciens. The fermentation broth is processed to isolate narasin, which is then converted to its sodium salt form. The sodium salt of narasin is prepared by dissolving narasin in dioxane, adding sodium hydroxide, and stirring the mixture for two hours. The resulting solution is then treated with water and ethyl acetate to precipitate the sodium salt .

Industrial Production Methods: Industrial production of narasin sodium involves large-scale fermentation of Streptomyces aureofaciens. The fermentation process is carefully controlled to optimize the yield of narasin. After fermentation, the broth is subjected to extraction and purification processes to isolate narasin, which is then converted to its sodium salt form using the method described above .

化学反应分析

Types of Reactions: Narasin sodium undergoes various chemical reactions, including:

Oxidation: Narasin can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in narasin.

Substitution: Narasin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of narasin, while reduction can yield reduced forms with modified functional groups .

相似化合物的比较

- Salinomycin

- Monensin

- Lasalocid

- Maduramicin

- Semduramicin

Narasin sodium’s unique structure and properties make it a valuable compound in both scientific research and practical applications in the livestock industry.

属性

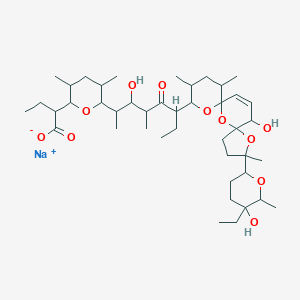

IUPAC Name |

sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRZEFXQRCTYMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H71NaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Narasin sodium discussed in the provided research?

A1: The provided research abstract focuses on the application of various polyether antibiotics, including Narasin sodium, in animal husbandry production. [] This suggests its use as an animal feed additive to improve growth and feed efficiency in livestock.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。